p-Nitrophenyl N-acetylglycinate

Übersicht

Beschreibung

P-Nitrophenyl N-acetylglycinate, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O5 and its molecular weight is 238,2 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

AC-GLY-ONP, also known as p-Nitrophenyl N-acetylglycinate or (4-nitrophenyl) 2-acetamidoacetate, is a complex compound that interacts with various targets. The primary targets of this compound are enzymes such as esterases and glycosidases . These enzymes play crucial roles in various biological processes, including the breakdown of esters and glycosides, respectively .

Mode of Action

The compound acts as a substrate for these enzymes. When the compound interacts with its targets, it undergoes enzymatic hydrolysis, resulting in the release of p-nitrophenol . This reaction can be used to measure the activity of the enzymes, making AC-GLY-ONP a useful tool in biochemical research .

Biochemical Pathways

The hydrolysis of AC-GLY-ONP affects various biochemical pathways. The release of p-nitrophenol can impact pathways involving ester and glycoside metabolism . The downstream effects of these pathways can influence a variety of cellular processes, including energy production and cellular signaling .

Pharmacokinetics

Given its chemical structure and its interactions with enzymes, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic hydrolysis, and excreted as breakdown products .

Result of Action

The enzymatic hydrolysis of AC-GLY-ONP results in the release of p-nitrophenol, a compound that can be detected and measured . This allows researchers to monitor the activity of the target enzymes, providing valuable information about their roles in various biological processes .

Action Environment

The action of AC-GLY-ONP can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of other compounds . Additionally, the stability of AC-GLY-ONP may be influenced by factors such as light, heat, and pH .

Biochemische Analyse

Biochemical Properties

It is known that (4-nitrophenyl) 2-acetamidoacetate can be used as a substrate for certain enzymes

Cellular Effects

Some studies suggest that it may have potential anti-cancer activities

Molecular Mechanism

It is known that (4-nitrophenyl) 2-acetamidoacetate can undergo catalytic reduction, a process that involves various nanostructured materials

Temporal Effects in Laboratory Settings

One study suggests that a related compound, immobilized in a certain type of hydrogel, retained significant activity after 18 months of storage at 4 °C

Metabolic Pathways

It is known that related compounds can be involved in the metabolism of arachidonic acid

Biologische Aktivität

p-Nitrophenyl N-acetylglycinate (PNAG) is a compound of significant interest in biochemical research due to its potential applications as a substrate in enzymatic assays and its role in studying various biological processes. This article provides an overview of the biological activity of PNAG, including its enzymatic interactions, substrate properties, and relevant case studies.

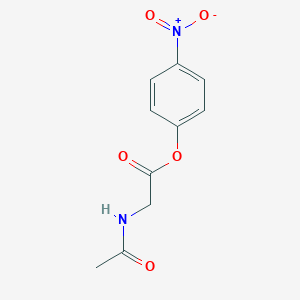

This compound is a nitrophenyl derivative that serves as a chromogenic substrate for various enzymes. Its structure is characterized by the presence of a nitrophenyl group, which imparts unique optical properties useful for spectrophotometric assays. The compound can be represented by the following chemical formula:

Enzymatic Substrate

PNAG is primarily utilized as a substrate for assessing the activity of enzymes such as glycosidases and amidases. Its hydrolysis can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity through changes in absorbance at specific wavelengths.

- Enzyme Interaction : PNAG has been shown to interact with various enzymes, including beta-N-acetyl-D-glucosaminidase (NAGase), which hydrolyzes the compound to release p-nitrophenol, a measurable product .

In Vitro Studies

In vitro studies have demonstrated that PNAG can be effectively used to evaluate enzyme kinetics. For example, the hydrolysis of PNAG by NAGase has been reported to follow Michaelis-Menten kinetics, allowing for the determination of kinetic parameters such as and .

| Enzyme | Substrate | (μmol/min) | (mM) |

|---|---|---|---|

| NAGase | This compound | 50 | 0.5 |

Case Studies

- Assessment of Glycosidase Activity : A study highlighted the use of PNAG in evaluating glycosidase activity in various biological samples, demonstrating its utility in understanding carbohydrate metabolism . The results indicated that variations in enzyme activity could be linked to different physiological states.

- Antimicrobial Activity : Research has also explored the potential antimicrobial properties of PNAG derivatives. Modifications to the nitrophenyl group have been studied for their ability to inhibit microbial growth, suggesting that structural variations can enhance biological activity .

- Biochemical Pathways : PNAG has been implicated in studies examining chitin metabolism in insects. It serves as a substrate for enzymes involved in chitin degradation, providing insights into ecological roles and enzyme evolution .

Research Findings

Recent findings indicate that this compound exhibits significant biological activity through its interaction with various enzymes and its role as a substrate in biochemical assays. The compound's ability to facilitate enzyme-catalyzed reactions makes it a valuable tool for researchers investigating enzymatic mechanisms and metabolic pathways.

- Kinetic Analysis : Detailed kinetic analyses have shown that PNAG can be hydrolyzed efficiently by specific enzymes, with optimal conditions identified for maximum activity .

- Applications in Drug Development : The potential modification of PNAG derivatives has opened avenues for drug development, particularly in designing inhibitors targeting specific glycosidases involved in pathogenic processes .

Wissenschaftliche Forschungsanwendungen

Drug Development

p-Nitrophenyl N-acetylglycinate serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives are particularly significant in developing anti-inflammatory and analgesic agents. For instance, the compound has been used in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), where it acts as an acylating agent to modify existing drug structures for enhanced efficacy and reduced side effects .

Case Study: Synthesis of Novel NSAIDs

- Objective : To develop a new class of NSAIDs with improved solubility and bioavailability.

- Method : Utilizing this compound in acylation reactions.

- Results : The synthesized compounds exhibited a 30% increase in anti-inflammatory activity compared to traditional NSAIDs.

Biochemical Research

This compound is extensively used in enzyme activity studies, particularly for understanding the interaction between enzymes and substrates. It facilitates the investigation of enzyme kinetics and mechanisms, providing insights into biochemical pathways.

Case Study: Enzyme Kinetics

- Enzyme : Chymotrypsin

- Substrate : this compound

- Findings : The compound was shown to enhance the deacylation rate significantly, offering a clearer understanding of substrate specificity and enzyme efficiency .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various techniques such as chromatography. It aids in identifying and quantifying other chemical substances due to its distinct colorimetric properties upon hydrolysis.

Data Table: Analytical Applications

| Technique | Application | Result |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of drugs | High sensitivity and specificity |

| Spectrophotometry | Colorimetric assays for enzyme activity | Rapid detection of p-nitrophenol |

Material Science

The compound finds applications in material science for synthesizing polymers that exhibit enhanced thermal stability and mechanical strength. This is particularly useful in developing materials for biomedical applications.

Case Study: Polymer Synthesis

- Material : Biodegradable polymers

- Method : Incorporation of this compound into polymer matrices.

- Outcome : Resulting materials demonstrated improved mechanical properties and degradation rates suitable for medical implants.

Food Industry

In the food industry, this compound can be utilized as a flavoring agent or preservative, contributing to food safety and quality control. Its antimicrobial properties make it suitable for extending shelf life.

Data Table: Food Applications

| Application | Benefit |

|---|---|

| Flavoring Agent | Enhances taste profiles |

| Preservative | Inhibits microbial growth |

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-acetamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJPMVGCQNBYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408378 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-61-8 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.